1,2,3,4-Tetrahydro-1-nitrosoquinoline
Overview
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class in the group of isoquinoline alkaloids .
Synthesis Analysis
THIQ based natural and synthetic compounds have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . There has been considerable research interest towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .Scientific Research Applications
Chemical Reactions and Synthesis
1,2,3,4-Tetrahydro-1-nitrosoquinoline has been used in various chemical reactions and syntheses. For instance, Sakane et al. (1974) demonstrated that treating N-nitroso-1,2,3,4-tetrahydroisoquinoline with base leads to the formation of 3,4-dihydroisoquinolines, a reaction that showcases its utility in organic synthesis (Sakane et al., 1974).
Biological Activity and Synthesis of Derivatives
Il’ina et al. (1976) noted that many derivatives of 1,2,3,4-tetrahydroquinoline, which is closely related to 1,2,3,4-tetrahydro-1-nitrosoquinoline, exhibit biological activities, such as pharmacological effects, insect repellents, and antibacterial and fungicidal properties (Il’ina et al., 1976).
Synthesis of Natural Products and Pharmaceuticals
Ruiz-Olalla et al. (2015) developed a method for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which are biologically and pharmaceutically relevant, demonstrating the compound's role in the synthesis of complex natural products and drugs (Ruiz-Olalla et al., 2015).
Catalytic Applications
In a study by Watanabe et al. (1984), 1,2,3,4-tetrahydro-2-methylquinoline, related to 1,2,3,4-tetrahydro-1-nitrosoquinoline, was hydrogenated using formic acid in the presence of a ruthenium catalyst, indicating its potential use in catalysis (Watanabe et al., 1984).
Genotoxicity Studies
Downes et al. (2014) studied the mutagenic spectrum of 4-Nitroquinoline 1-oxide, a compound related to 1,2,3,4-tetrahydro-1-nitrosoquinoline, in Aspergillus nidulans, which is important for understanding its genotoxic effects (Downes et al., 2014).
Future Directions
properties
IUPAC Name |
1-nitroso-3,4-dihydro-2H-quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWGKYZUQAMFJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355823 | |
Record name | 1,2,3,4-tetrahydro-1-nitrosoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1-nitrosoquinoline | |
CAS RN |
5825-44-5 | |
Record name | 1,2,3,4-tetrahydro-1-nitrosoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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